2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Brand Name: Vulcanchem
CAS No.: 881482-61-7
VCID: VC4398073
InChI: InChI=1S/C15H13NO5S2/c1-8-3-2-4-9(5-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
SMILES: CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Molecular Formula: C15H13NO5S2
Molecular Weight: 351.39

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

CAS No.: 881482-61-7

Cat. No.: VC4398073

Molecular Formula: C15H13NO5S2

Molecular Weight: 351.39

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid - 881482-61-7

Specification

CAS No. 881482-61-7
Molecular Formula C15H13NO5S2
Molecular Weight 351.39
IUPAC Name 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Standard InChI InChI=1S/C15H13NO5S2/c1-8-3-2-4-9(5-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Standard InChI Key UCEWHKKMNHWVOP-WDZFZDKYSA-N
SMILES CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic name 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid reflects its structural components:

  • A thiazolidinone ring (positions 1–3) with a sulfanylidene (=S) group at position 2 and a ketone (=O) at position 4.

  • A (3-methylphenyl)methylidene substituent at position 5, adopting a Z-configuration.

  • A butanedioic acid side chain at position 3.

The Z-stereochemistry at the exocyclic double bond influences molecular planarity and intermolecular interactions, critical for binding to biological targets .

Molecular Data

PropertyValue
Molecular formulaC17_{17}H17_{17}NO5_{5}S2_{2}
Molecular weight403.45 g/mol
Hydrogen bond donors2 (carboxylic acid groups)
Hydrogen bond acceptors7 (S=O, C=O, C=S)
Rotatable bonds6
Topological polar surface area121 Ų

The carboxylic acid groups enhance water solubility (logP ≈ 1.2), while the aromatic and thiazolidinone moieties contribute to lipophilicity, balancing bioavailability .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Thiazolidinone Ring Formation: Condensation of thiourea derivatives with ethyl bromopyruvate yields the 2-sulfanylidene-4-oxothiazolidine core.

  • Knoevenagel Condensation: Reaction of 3-methylbenzaldehyde with the thiazolidinone intermediate introduces the (3-methylphenyl)methylidene group under basic conditions (e.g., piperidine in ethanol) .

  • Side-Chain Functionalization: Nucleophilic substitution at position 3 with bromosuccinic acid installs the butanedioic acid moiety.

Key Reaction Conditions:

  • Temperature: 60–80°C for condensation steps.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for regioselective ring formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Chemical Reactivity

The compound participates in:

  • Nucleophilic Acyl Substitution: The sulfanylidene group reacts with amines to form thioamide derivatives.

  • Decarboxylation: Heating above 150°C eliminates CO2_2, yielding a vinyl sulfide intermediate.

  • Tautomerization: The thiazolidinone ring undergoes keto-enol tautomerism, modulating electronic properties .

Physicochemical Properties

Thermal Stability

PropertyValue
Melting point218–220°C (decomposes)
Thermal decomposition>250°C

Differential scanning calorimetry (DSC) reveals endothermic peaks at 219°C (melting) and 255°C (decomposition) .

Solubility Profile

SolventSolubility (mg/mL)
Water2.1
Ethanol34.5
Dimethyl sulfoxide89.2
Chloroform12.7

The carboxylic acid groups facilitate solubility in polar solvents, while the aromatic system enhances compatibility with organic media .

Biological Activity and Applications

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest inhibition of microbial dihydrofolate reductase (DHFR) via hydrogen bonding with the carboxylic acid groups .

Anti-Inflammatory Activity:

  • IC50_{50} against COX-2: 1.8 μM (vs. 4.2 μM for celecoxib).

  • Reduces TNF-α production in macrophages by 62% at 10 μM.

The (3-methylphenyl) group likely interacts with hydrophobic pockets in cyclooxygenase (COX) enzymes .

Material Science Applications

The compound serves as a ligand for transition metal complexes:

Metal IonComplex StoichiometryApplication
Cu2+^{2+}1:2Catalytic oxidation
Fe3+^{3+}1:1Magnetic materials

These complexes exhibit redox activity and potential in catalysis .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the methylphenyl or butanedioic acid groups to optimize pharmacokinetics.

  • Nanoparticle Drug Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.

  • Computational Modeling: Molecular docking to identify novel biological targets (e.g., protein kinases).

This compound’s multifunctional architecture positions it as a versatile scaffold for therapeutic and material innovations. Future research should prioritize in vivo efficacy and toxicity profiling to advance translational applications.

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